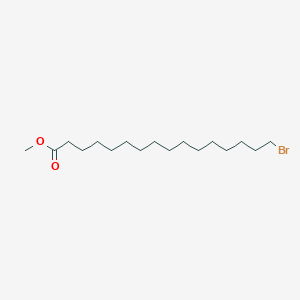
Methyl 16-bromohexadecanoate
Cat. No. B1597004
M. Wt: 349.3 g/mol
InChI Key: ZYTQDEJMRYPSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648041B2
Procedure details


16-Bromo-hexadecanoic acid (6.0 g) was dissolved in MeOH (35 mL), toluene (100 mL) and trimethylorthoformate (20 mL), then Amberlyst 15 from Fluka (1.4 g) was added. The mixture was stirred at 55° C. for 16 h. The mixture was evaporated to dryness and dried under vacuum for 16 h to yield 7.7 g. The residue was suspended in MeOH (ca. 50 mL) and stirred for ca ½ h. The amberlyst 15 was filtered off after stirring with DCM (30 mL) for ½ h. The filtrate was concentrated to remove the DCM, and the clear solution was cooled and more MeOH (ca 20 mL, total ca 40 mL) was added. The flask was cooled and more crystals precipitated and after stirring for 30 min, the crystals were filtered off and washed with cold MeOH. The white crystals were dried under vacuum to yield 5.61 g.





Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18].[C:20]1(C)C=CC=CC=1.COC(OC)OC>CO>[CH3:20][O:18][C:17](=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Br:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCCCCCC(=O)O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 55° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum for 16 h
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 7.7 g
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for ca ½ h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The amberlyst 15 was filtered off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring with DCM (30 mL) for ½ h
|
|
Duration
|
0.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the DCM
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the clear solution was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
more MeOH (ca 20 mL, total ca 40 mL) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
more crystals precipitated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold MeOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white crystals were dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 5.61 g
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CCCCCCCCCCCCCCCBr)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
